Cervident

Description

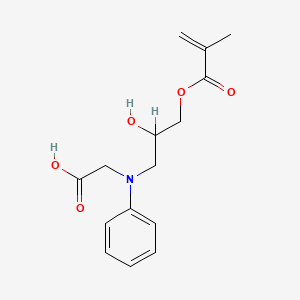

Structure

3D Structure

Properties

CAS No. |

4896-81-5 |

|---|---|

Molecular Formula |

C15H19NO5 |

Molecular Weight |

293.31 g/mol |

IUPAC Name |

2-(N-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]anilino)acetic acid |

InChI |

InChI=1S/C15H19NO5/c1-11(2)15(20)21-10-13(17)8-16(9-14(18)19)12-6-4-3-5-7-12/h3-7,13,17H,1,8-10H2,2H3,(H,18,19) |

InChI Key |

GPLACOONWGSIIP-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCC(CN(CC(=O)O)C1=CC=CC=C1)O |

Canonical SMILES |

CC(=C)C(=O)OCC(CN(CC(=O)O)C1=CC=CC=C1)O |

Other CAS No. |

4896-81-5 |

Synonyms |

Cervident N-(2-hydroxy-3-methacryloxypropyl)-N-phenylglycine N-phenylglycine-glycidyl methacrylate adduct NPG-GMA |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Composition of First-Generation Dentin Adhesives

For Researchers, Scientists, and Drug Development Professionals

Introduction

First-generation dentin adhesives, developed in the 1950s and 1960s, represented the initial attempts to bond restorative materials to dentin.[1] These early systems were characterized by their reliance on chemical interactions with the tooth structure, primarily through chelation with calcium.[2] While ultimately proving to have low bond strengths and poor long-term clinical success, their development laid the groundwork for the evolution of dental adhesive technology.[1] This technical guide provides a detailed exploration of the core chemical components of these pioneering materials, including available quantitative data, likely experimental protocols for their analysis, and visualizations of their chemical relationships.

Core Chemical Components

The primary chemical constituents of first-generation dentin adhesives were a combination of adhesive monomers, coupling agents, and polymerizable resins. The exact formulations of commercial products from this era are not extensively documented in publicly available literature, but the key chemical entities are well-recognized.

Key Adhesive Monomers and Coupling Agents

The innovation of first-generation adhesives centered on monomers designed to interact with the dentin surface.

-

N-phenylglycine glycidyl methacrylate (NPG-GMA): This was a key surface-active comonomer.[3] Its theorized mechanism of action involved the chelation of the carboxyl group of the N-phenylglycine moiety with calcium ions present in the hydroxyapatite of the dentin.[4] The methacrylate group was then available to copolymerize with the restorative resin.[5]

-

Glycerophosphoric acid dimethacrylate (GPDM): This monomer was another early attempt to create a chemical bond with the tooth structure.[2][3] The phosphate group in GPDM was intended to ionically bond with calcium in the dentin, while the two methacrylate groups provided cross-linking capabilities with the restorative material.[6] The first dental adhesive product, "Sevriton Cavity Seal," patented in 1951, contained GPDM.[3]

-

Cyanoacrylates: These were also explored as dentin adhesives.[1] Their ability to polymerize rapidly in the presence of moisture made them attractive candidates for the oral environment.[6] However, their bonds were found to be hydrolytically unstable.[7][8]

-

Polyurethanes: The isocyanate groups in polyurethane precursors were investigated for their potential to react with hydroxyl and amino groups in the organic components of dentin.[1]

Quantitative Composition

Precise quantitative formulations for commercial first-generation dentin adhesives are scarce in the historical literature. However, based on available information and later generation analogs, the approximate concentrations of key components can be inferred. It is important to note that these are estimates based on limited data.

| Component | Function | Estimated Concentration (w/w %) | References |

| N-phenylglycine glycidyl methacrylate (NPG-GMA) | Adhesive monomer, coupling agent | 1 - 5% | [3] |

| Glycerophosphoric acid dimethacrylate (GPDM) | Adhesive monomer with cross-linking capability | 1 - 5% | [2][3] |

| Cyanoacrylate Monomers | Rapidly polymerizing adhesive | Variable | [1] |

| Polyurethane Precursors | Reactive monomers for bonding to organic components | Variable | [1] |

| Base Monomers (e.g., Methacrylates) | Polymerizable matrix | > 90% | |

| Initiators (e.g., Sulfinic Acid) | Chemical cure initiators | < 1% | [9] |

| Solvents (e.g., Ethanol) | To dissolve components and aid in application | Variable |

Experimental Protocols

The analytical techniques available in the 1950s and 1960s were less sophisticated than today's methods. However, fundamental chemical and physical analyses would have been employed to characterize the components and performance of these early adhesives.

Synthesis and Characterization of Monomers

The synthesis of adhesive monomers like NPG-GMA and GPDM would have been a primary focus of research.

Protocol for N-phenylglycine glycidyl methacrylate (NPG-GMA) Synthesis (Hypothetical):

-

Reaction: N-phenylglycine is reacted with an excess of glycidyl methacrylate in the presence of a catalyst (e.g., a tertiary amine) at a controlled temperature.

-

Purification: The reaction mixture is purified to remove unreacted starting materials and byproducts. This could involve techniques such as solvent extraction and vacuum distillation.

-

Characterization:

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the ester carbonyl, carboxyl, and methacrylate C=C bonds.

-

Melting Point Determination: To assess the purity of the synthesized monomer.

-

Elemental Analysis: To determine the empirical formula and confirm the elemental composition.

-

Analysis of Adhesive Formulations

Determining the composition of the final adhesive liquid would have been crucial.

Protocol for Quantitative Analysis of Adhesive Solution (Hypothetical):

-

Separation: The components of the adhesive solution would be separated using techniques like column chromatography or fractional distillation.

-

Identification:

-

Spectroscopic Methods: Infrared (IR) spectroscopy would be the primary tool for identifying the functional groups of the separated components.

-

Chemical Tests: Specific chemical tests could be used to identify certain functionalities (e.g., titration to determine the concentration of acidic monomers).

-

-

Quantification:

-

Gravimetric Analysis: After separation and purification, the weight of each component could be determined.

-

Titration: For acidic components like GPDM or the carboxyl group of NPG-GMA, acid-base titration would be a standard quantitative method.

-

Evaluation of Adhesive Performance

The primary measure of success for these adhesives was their ability to bond to dentin.

Protocol for Bond Strength Testing:

-

Substrate Preparation: Extracted human or bovine teeth would be sectioned to expose a flat dentin surface. The surface would be treated according to the manufacturer's instructions, which for first-generation adhesives, often involved no etching or a very mild acid treatment.

-

Adhesive Application: The dentin adhesive would be applied to the prepared dentin surface.

-

Restorative Material Placement: A restorative resin (typically a chemically cured acrylic resin) would be placed on top of the adhesive and allowed to polymerize.

-

Testing: The bonded specimen would be subjected to a tensile or shear force until failure using a universal testing machine. The force at failure divided by the bonded area would give the bond strength, typically reported in MPa or kg/cm ².[1]

Visualizations

Chemical Interaction Pathway

The following diagram illustrates the proposed chemical interaction of NPG-GMA with the dentin surface and the restorative resin.

Caption: Proposed bonding mechanism of NPG-GMA to dentin and restorative resin.

Experimental Workflow for Adhesive Evaluation

This diagram outlines the typical workflow for evaluating the performance of a first-generation dentin adhesive.

Caption: General experimental workflow for evaluating first-generation dentin adhesives.

Conclusion

First-generation dentin adhesives were pioneering materials that, despite their clinical limitations, established the fundamental principles of adhesive dentistry. Their chemical composition, centered around adhesive monomers like NPG-GMA and GPDM, aimed to create a chemical linkage to the dentin. While quantitative data from that era is limited, an understanding of their core components and the likely experimental protocols used for their evaluation provides valuable insight into the origins of modern dental adhesives. The diagrams provided offer a visual representation of the chemical logic and experimental approaches that defined this initial phase of adhesive dentistry. Further research into historical archives and patents may yet uncover more detailed information about the specific formulations of these groundbreaking, albeit imperfect, materials.

References

- 1. Dentin bonding agents | Pocket Dentistry [pocketdentistry.com]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. ijmra.in [ijmra.in]

- 4. The Demonstration of Glycerophosphoric Acid Dimethacrylate in Dentin and Filling Material Following the Use of a Cavity Sealer | Semantic Scholar [semanticscholar.org]

- 5. Adsorption of N-(2-hydroxy-3-methacryloxypropyl)-N-phenylglycine (NPG-GMA) on cupric ion-enriched hydroxyapatite surface to improve chemical bonding between dental resins and teeth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evolution of Dental Resin Adhesives—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US7968618B2 - One-component dental adhesive compositions and method of use - Google Patents [patents.google.com]

- 8. data.epo.org [data.epo.org]

- 9. Classification review of dental adhesive systems: from the IV generation to the universal type - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-phenylglycine-glycidyl methacrylate (NPG-GMA)

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-phenylglycine-glycidyl methacrylate (NPG-GMA) is a bifunctional adhesion-promoting monomer primarily known for its application in dental composites and adhesives. It is synthesized through the reaction of N-phenylglycine (NPG) and glycidyl methacrylate (GMA). The resulting molecule possesses a carboxyl group from NPG, which can chelate with calcium on tooth surfaces (hydroxyapatite), and a methacrylate group from GMA, which copolymerizes with other resin monomers during curing. This dual functionality provides a durable chemical bridge between the mineralized tooth tissue and the polymeric restorative material. While its predominant use is in dentistry, the unique chemical architecture of NPG-GMA—featuring carboxylic acid, hydroxyl, and polymerizable methacrylate groups—presents significant potential for the development of advanced functional polymers for biomedical applications, including targeted drug delivery systems. This document provides a comprehensive overview of the NPG-GMA structure, its physicochemical properties, synthesis protocols, and mechanisms of action, with a forward-looking perspective on its potential in drug development.

Chemical Structure and Properties

NPG-GMA, chemically named N-(2-hydroxy-3-methacryloxypropyl)-N-phenylglycine, is the adduct formed from the ring-opening reaction of the epoxide in glycidyl methacrylate by the secondary amine of N-phenylglycine.

Chemical Formula: C₁₅H₁₉NO₅

Molecular Weight: 293.32 g/mol

The structure combines the key functional moieties of its precursors, which are detailed below.

Physicochemical Data of NPG-GMA and its Precursors

The properties of NPG-GMA are derived from its constituent molecules, N-phenylglycine and glycidyl methacrylate. The quantitative data for these compounds are summarized in the table below.

| Property | N-phenylglycine (NPG) | Glycidyl Methacrylate (GMA) | N-phenylglycine-glycidyl methacrylate (NPG-GMA) |

| Synonyms | Anilinoacetic acid | 2,3-Epoxypropyl methacrylate | N-(2-hydroxy-3-methacryloxypropyl)-N-phenylglycine |

| CAS Number | 103-01-5[1] | 106-91-2[2] | 4896-81-5[3] |

| Molecular Formula | C₈H₉NO₂[1][4] | C₇H₁₀O₃[2][5] | C₁₅H₁₉NO₅ |

| Molar Mass ( g/mol ) | 151.17[4] | 142.15[2][5] | 293.32 (Calculated) |

| Appearance | White solid[4] | Colorless liquid[2] | Expected to be a viscous liquid or solid |

| Melting Point (°C) | 127 - 128[4] | -52[5] | Not available |

| Boiling Point (°C) | Not available | 189[2][5] | Not available |

| Density (g/cm³) | Not available | 1.075 (at 20°C)[5] | Not available |

| Solubility | Soluble in hot water | Slightly miscible with water (0.5-1.0 g/100 mL)[5]; Soluble in most organic solvents[5] | Expected to be soluble in organic solvents like ethanol |

Synthesis and Characterization

The synthesis of NPG-GMA involves a straightforward addition reaction. The quality and purity of the final product depend on the synthesis protocols for the precursors and the adduct itself.

Synthesis of NPG-GMA Adduct

The formation of NPG-GMA is achieved by the nucleophilic attack of the secondary amine in N-phenylglycine on the epoxide ring of glycidyl methacrylate. This reaction is typically carried out in a suitable solvent and may be catalyzed.

Caption: Workflow for the synthesis of the NPG-GMA adduct.

Experimental Protocols

Detailed methodologies for the synthesis of precursors and the characterization of the final NPG-GMA product are critical for reproducible research.

Synthesis of N-Phenylglycine (from Chloroacetic Acid)

This protocol is based on the reaction between chloroacetic acid and aniline.

-

Neutralization: In a reaction vessel, dissolve 19 g of chloroacetic acid in 100 mL of 2 N sodium hydroxide solution in the cold to exactly neutralize the acid.

-

Addition of Aniline: Add 18.6 g of aniline to the neutralized solution.

-

Reflux: Boil the mixture under reflux for a short period until the aniline has fully reacted and dissolved.

-

Crystallization: Cool the solution. The N-phenylglycine product will separate as an oil, which should crystallize upon rubbing with a glass rod.

-

Isolation: Cool the crystalline mixture on ice, collect the solid product by vacuum filtration, and wash with a small amount of ice-cold water.

-

Drying: Dry the product. The expected yield is 22-24 g.

Synthesis of Glycidyl Methacrylate (from Epichlorohydrin)

This protocol is one of several available methods for synthesizing GMA.[6][7]

-

Reactant Charging: To a three-necked flask equipped with a stirrer, add 86 g (1 mol) of methyl methacrylate, 97.2 g (1.05 mol) of epichlorohydrin, 0.3 g of hydroquinone methyl ether (stabilizer), and 0.5 g of benzyltriethylammonium chloride (catalyst).

-

Reaction: Heat the mixture to 50°C and stir. Monitor the reaction progress using gas chromatography. The reaction is typically complete after 10 hours.

-

Saponification/Ring Closure: Cool the mixture to 40°C. Slowly add 100 g (0.8 mol) of 32% sodium hydroxide solution over 1 hour.

-

Heating: After the addition is complete, raise the temperature to 50°C and maintain it for 1 hour to ensure complete reaction.

-

Purification: The crude product is then purified, typically by vacuum distillation, to yield pure glycidyl methacrylate.

Characterization of NPG-GMA

A multi-technique approach is required to confirm the structure and purity of the synthesized NPG-GMA.

Caption: Experimental workflow for the characterization of NPG-GMA.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be used to confirm the molecular structure. Specific peaks corresponding to the phenyl, glycine, and methacrylate moieties, along with the newly formed hydroxyl group and modified propyl linker, would be expected. Advanced techniques like ¹³C cross-polarization-magic angle spinning can be used to study its interactions with surfaces like dentin.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. The spectrum of NPG-GMA should show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the secondary alcohol O-H stretch, the ester C=O stretch, and the methacrylate C=C double bond. This technique is also effective in observing the chelation reaction with calcium, evidenced by changes in the carboxylate peaks.[8]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the NPG-GMA adduct (293.32 g/mol ) and to analyze its fragmentation pattern, further corroborating the proposed structure.

Mechanism of Action and Applications

Primary Application: Dental Adhesives

NPG-GMA was a foundational component in early generations of dentin bonding agents.[9] Its primary role is to act as a "coupling agent," chemically bridging the hydrophilic, mineralized dentin surface with the hydrophobic, polymer-based restorative composite resin. It achieves this by forming a chemical bond with calcium in the hydroxyapatite of the tooth.[8][9]

Mechanism of Dentin Bonding

The adhesion mechanism is a two-part process involving both functional ends of the NPG-GMA molecule.

-

Chelation to Dentin: The carboxylic acid group of the N-phenylglycine portion of the molecule chelates with calcium ions present on the surface of the hydroxyapatite in dentin. This forms a strong, stable ionic bond.

-

Copolymerization with Resin: The methacrylate group on the other end of the molecule is a reactive vinyl monomer. During the light-curing process of a dental restoration, this group participates in the free-radical polymerization reaction, becoming covalently incorporated into the cross-linked polymer matrix of the bulk composite resin.

Caption: Bonding mechanism of NPG-GMA in dental restorations.

Potential Applications in Drug Delivery

The multifunctional nature of NPG-GMA makes it an intriguing candidate for creating sophisticated drug delivery systems (DDS). While not a primary application to date, its structure can be leveraged to design functional polymers. For instance, polymers or nanoparticles synthesized from NPG-GMA would inherently possess pendant carboxylic acid and hydroxyl groups.

-

pH-Responsive Drug Release: The carboxylic acid groups can be used to create pH-sensitive hydrogels or nanoparticles. In acidic environments (like tumors or endosomes), changes in protonation could trigger swelling or disassembly of the carrier, leading to drug release.

-

Bioconjugation: The carboxylic acid and hydroxyl groups serve as handles for conjugating targeting ligands (e.g., antibodies, peptides) or therapeutic molecules (drugs, proteins) using well-established chemistries like carbodiimide (EDC) coupling.[10]

-

Hydrophilic Scaffolds: The presence of polar groups can enhance the water solubility and biocompatibility of polymer-drug conjugates, improving their pharmacokinetic profiles.[10]

References

- 1. N-Phenylglycine | C8H9NO2 | CID 66025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glycidyl methacrylate - Wikipedia [en.wikipedia.org]

- 3. reference.md [reference.md]

- 4. N-Phenylglycine - Wikipedia [en.wikipedia.org]

- 5. Glycidyl methacrylate | 106-91-2 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. Character of the hard tooth tissue-polymer bond. I. Study of the interaction of calcium phosphate with N-phenylglycine and with N-phenylglycine-glycidyl methacrylate adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 10. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of NPG-GMA in Cervident: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational mechanism of action of N-phenylglycine-glycidyl methacrylate (NPG-GMA) as the core adhesive component in the first-generation dental bonding agent, Cervident. Developed in the 1960s, this compound represented one of the earliest attempts to achieve a chemical bond between restorative materials and tooth structure. This document synthesizes the available scientific understanding of NPG-GMA's interaction with dentin, presents the limited quantitative data on its performance, and outlines the general experimental protocols used to evaluate such early adhesive systems.

Introduction to NPG-GMA and this compound

N-phenylglycine-glycidyl methacrylate (NPG-GMA) is a bifunctional monomer developed by Dr. R.L. Bowen, a pioneer in dental composites.[1] It was the key active ingredient in this compound, the first commercially available dentin bonding agent.[1][2][3] The conceptual breakthrough of NPG-GMA was its "surface-active" nature, designed to chemically interact with the tooth surface while also copolymerizing with the restorative resin.[1] At one end, the N-phenylglycine portion of the molecule was intended to bond to the dentin, while the glycidyl methacrylate portion provided a polymerizable group to adhere to the composite resin.[2]

However, as a first-generation adhesive, this compound exhibited low bond strengths and poor clinical performance, leading to its eventual replacement by subsequent generations of more advanced adhesive systems.[2][4] Understanding its mechanism of action, nevertheless, provides a crucial historical and chemical foundation for the evolution of dental adhesion.

Mechanism of Action of NPG-GMA

The primary bonding mechanism of NPG-GMA to the tooth structure is chelation with calcium ions present in the hydroxyapatite of enamel and dentin.[2][3][4][5] This chemical interaction is a significant departure from purely mechanical retention.

The N-phenylglycine end of the NPG-GMA molecule is the key to its surface activity. It contains both a carboxyl group (-COOH) and an amino group (-NH-), which can participate in forming a chelate ring with calcium. This ionic bonding was theorized to create a water-resistant chemical link between the adhesive and the tooth's mineral component.[4]

The glycidyl methacrylate portion of the molecule contains a methacrylate group, which is a readily polymerizable carbon-carbon double bond. This allows NPG-GMA to copolymerize with the methacrylate monomers (like Bis-GMA) in the composite resin filling material, thus bridging the tooth surface and the restoration.[2]

dot

Quantitative Data on Bond Strength

The available literature consistently reports low bond strengths for this compound and other first-generation adhesives containing NPG-GMA. These values are significantly lower than those of modern dental adhesives.

| Adhesive System | Active Component | Substrate | Bond Strength (MPa) | Reference(s) |

| This compound | NPG-GMA | Dentin | 2-3 | [4] |

| This compound | NPG-GMA | Dentin | 2.8 | [6] |

| First-Generation Adhesives | NPG-GMA | Dentin | 1-3 | [7] |

Experimental Protocols

Shear Bond Strength (SBS) Testing - A Generalized Protocol

Shear bond strength testing was a common method for evaluating the performance of dental adhesives during the period of this compound's use.

-

Specimen Preparation:

-

Extracted human or bovine teeth are sectioned to expose a flat dentin surface.

-

The dentin surface is polished to a standardized smoothness using abrasive papers.

-

The teeth are mounted in acrylic resin, leaving the flattened dentin surface exposed.

-

-

Adhesive Application:

-

The dentin surface is treated according to the manufacturer's instructions for this compound. This likely involved an etching or conditioning step, though the exact details are not consistently reported.

-

A thin layer of the NPG-GMA based adhesive (this compound) is applied to the prepared dentin surface.

-

A composite resin cylinder of a defined diameter is then placed onto the adhesive-coated surface.

-

The composite resin is cured according to the manufacturer's instructions.

-

-

Storage:

-

The bonded specimens are stored in water at 37°C for a specified period, typically 24 hours, to simulate oral conditions.

-

-

Mechanical Testing:

-

The specimen is mounted in a universal testing machine.

-

A shear force is applied to the base of the composite cylinder at a constant crosshead speed until the bond fails.

-

The force at failure is recorded and divided by the bonded area to calculate the shear bond strength in megapascals (MPa).

-

dot

Limitations and Historical Significance

The primary limitations of NPG-GMA in this compound were its low bond strength and lack of long-term stability. The ionic bond formed was susceptible to hydrolysis in the oral environment, leading to bond degradation over time.[1] Additionally, the adhesive was often applied to a smear layer of cutting debris on the dentin, which itself was only weakly attached to the underlying tooth structure, further compromising the bond.

Despite its clinical shortcomings, the development of NPG-GMA and this compound was a critical step in the evolution of adhesive dentistry. It established the principle of a bifunctional, surface-active monomer capable of chemically interacting with the tooth. This foundational concept paved the way for the development of subsequent generations of dental adhesives with vastly improved performance and durability. The challenges encountered with NPG-GMA highlighted the importance of proper surface treatment (smear layer removal and modification), the need for more hydrolytically stable bonding mechanisms, and the complex nature of the dentin substrate.

Conclusion

The mechanism of action of NPG-GMA in this compound is centered on the chelation of its N-phenylglycine group with calcium in the tooth's hydroxyapatite, while its glycidyl methacrylate group copolymerizes with the restorative composite resin. Although this pioneering approach to chemical adhesion yielded low bond strengths by modern standards, it laid the essential groundwork for the development of the sophisticated and reliable dental adhesive systems used today. For researchers and scientists, understanding the chemistry and performance of NPG-GMA provides valuable insight into the historical progression and fundamental principles of dental material science.

References

- 1. ijmra.in [ijmra.in]

- 2. actascientific.com [actascientific.com]

- 3. [PDF] Methods used in dentin bonding tests: an analysis of 50 investigations on bond strength. | Semantic Scholar [semanticscholar.org]

- 4. US3200142A - Surface-active comonomer and method of preparation - Google Patents [patents.google.com]

- 5. oraljournal.com [oraljournal.com]

- 6. Dentin bonding agents | Pocket Dentistry [pocketdentistry.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Early Research and Core Principles of Dentin Bonding Agents

This technical guide provides a comprehensive overview of the foundational research in dentin bonding agents, charting their evolution from initial concepts to the establishment of the "total-etch" technique. It is intended for researchers, materials scientists, and professionals in dental product development, offering detailed insights into the chemical strategies, mechanisms of action, and experimental evaluations that defined the first four generations of these critical adhesive systems.

Introduction: The Challenge of Dentin Adhesion

The era of adhesive dentistry was pioneered by Dr. Michael Buonocore's 1955 discovery that acid etching could dramatically improve the adhesion of acrylic resins to tooth enamel.[1][2][3][4][5][6][7][8][9] This technique created microporosities on the enamel surface, allowing for micromechanical interlocking with resin materials.[1][10] However, achieving a durable bond to dentin proved to be a far greater challenge.

Unlike enamel, dentin is a complex, hydrated biological composite, comprising approximately 50% inorganic hydroxyapatite, 30% organic collagen, and 20% water by volume. Furthermore, the preparation of dentin with dental burs creates a "smear layer"—an adherent layer of debris, crushed hydroxyapatite, and denatured collagen, approximately 1-2 µm thick, that occludes the dentinal tubules.[10][11][12] Early research was therefore focused on overcoming these inherent obstacles to create a stable, long-lasting bond between restorative materials and dentin.

The Evolution of Early Dentin Bonding Agents: The First Four Generations

The progression of dentin bonding agents is commonly categorized into generations, each representing a significant shift in chemical strategy and clinical application. The early research period encompasses the first four generations, which laid the groundwork for modern adhesive dentistry.

2.1 First Generation (Late 1950s - 1960s)

The first generation of dentin bonding agents emerged from the observation that certain surface-active co-monomers could bond to tooth structure.[13] The primary adhesive monomer used was N-phenylglycine-glycidyl methacrylate (NPG-GMA).[2][14][15][16][17][18]

-

Mechanism of Action: The proposed mechanism was chemical adhesion, where the NPG-GMA monomer would chelate with calcium ions on the tooth surface, primarily within the smear layer.[5][13][15] This created a supposed ionic bond between the resin and the mineralized tissue.[1]

-

Smear Layer Treatment: The smear layer was left intact, as it was the primary substrate for bonding.[2][16][19]

-

Performance and Limitations: These agents were clinical failures.[14] The bond was extremely weak, with reported in-vitro shear bond strengths of only 1-3 MPa.[3][5][20] The ionic bond was highly susceptible to hydrolysis, rapidly degrading in the moist oral environment.[1][14][20]

2.2 Second Generation (Late 1970s - Early 1980s)

The second generation sought to improve upon the first by using phosphate-based adhesive monomers, such as halophosphorus esters of bis-GMA.[14] These agents were designed to bond ionically to the calcium in the smear layer.[1][3][21]

-

Mechanism of Action: The negatively charged phosphate groups in the resin were intended to form an ionic bond with the positively charged calcium ions within the smear layer.[19][21]

-

Smear Layer Treatment: Like the first generation, these systems bonded directly to the smear layer, leaving it largely intact.[2][16][19]

-

Performance and Limitations: While bond strengths showed a modest improvement to approximately 5-6 MPa, they were still clinically inadequate.[17][19][21] The fundamental weakness remained the same: the bond was to the poorly adherent smear layer and was unstable in water, leading to rapid hydrolytic degradation and clinical failure.[3][14][17]

2.3 Third Generation (Mid-to-Late 1980s)

The third generation represented a significant conceptual shift. Researchers recognized that the smear layer was an obstacle to achieving a durable bond with the underlying dentin.[2][16][20] These systems were the first to introduce the concept of dentin conditioning or priming.

-

Mechanism of Action: This generation aimed to modify or partially remove the smear layer to allow for improved resin penetration.[3][13][20] Mildly acidic conditioners or primers (e.g., containing maleic acid or HEMA with organic acids) were applied to alter the smear layer and demineralize the superficial dentin.[13][17][22] This was followed by the application of a primer and then an adhesive resin.

-

Smear Layer Treatment: The strategy shifted from bonding to the smear layer to modifying or partially removing it.[3][13]

-

Performance and Limitations: Bond strengths improved significantly, with values in the range of 12-15 MPa reported.[3][20] However, the systems were complex, involving multiple steps and reagents.[14] The partial removal of the smear layer was often incomplete, and the long-term stability of the bond remained a concern.[3][23]

2.4 Fourth Generation (Early 1990s)

Considered the gold standard in its time, the fourth generation introduced two revolutionary concepts: the "total-etch" technique and the formation of a "hybrid layer."[1][21][24] This approach was based on research showing that the complete removal of the smear layer was necessary for a strong and durable bond.[2][3][24]

-

Mechanism of Action: The mechanism shifted entirely from chemical bonding to micromechanical interlocking.[1] A phosphoric acid etchant (typically 30-40%) was applied to both enamel and dentin simultaneously (total-etch).[3][24] This removed the smear layer, demineralized the top 3-5 µm of intertubular and peritubular dentin, and exposed a network of collagen fibers.[10][24] A hydrophilic primer was then applied to this moist, etched dentin, followed by a low-viscosity adhesive resin. The resin would infiltrate the exposed collagen network and the opened dentinal tubules. Upon polymerization, this created a resin-dentin interdiffusion zone known as the hybrid layer , a concept first described by Nakabayashi in 1982.[21][25][26][27][28]

-

Smear Layer Treatment: The smear layer was completely removed by the phosphoric acid etchant.[1][2][3][24]

-

Performance and Limitations: The fourth generation achieved impressive bond strengths, ranging from 17 to 30 MPa.[21][24] This approach provided a strong, predictable bond and an effective seal against microleakage.[3] The primary limitation was its technique sensitivity; the multi-step procedure (etch, rinse, prime, bond) required careful execution, particularly the management of dentin moisture after rinsing the etchant (the "wet bonding" technique).[3][21]

Quantitative Data Summary

The following table summarizes the key characteristics and reported in-vitro shear bond strengths of the first four generations of dentin bonding agents.

| Generation | Typical Time Period | Key Adhesive Chemistry | Treatment of Smear Layer | Reported Shear Bond Strength (MPa) |

| First | 1960s - 1970s | N-phenylglycine-glycidyl methacrylate (NPG-GMA) | Ignored (Bonded to Smear Layer) | 1 - 3[3][5][20] |

| Second | Late 1970s - Early 1980s | Phosphate esters of Bis-GMA | Ignored (Bonded to Smear Layer) | 5 - 6[17][19][21] |

| Third | Mid-to-Late 1980s | Phosphate-based monomers (e.g., PENTA, HEMA) | Modified / Partially Removed | 12 - 15[3][20] |

| Fourth | Early 1990s | Hydrophilic primers (e.g., HEMA) and adhesive resins (e.g., Bis-GMA) | Completely Removed (Total-Etch) | 17 - 30[21][24] |

Key Experimental Concepts and Protocols

4.1 The Smear Layer

The smear layer is a critical concept in dentin bonding. It is composed of cutting debris, denatured collagen, bacteria, and saliva, and it weakly adheres to the underlying dentin.[11][29] The first and second generation agents failed because they attempted to bond to this unstable layer.[2][16] The realization that this layer must be either modified or completely removed was a pivotal moment in adhesive dentistry, leading directly to the development of the third and fourth generation systems.[2][20]

4.2 The Hybrid Layer

The formation of the hybrid layer is the cornerstone of modern dentin bonding. It is a resin-infiltrated layer of demineralized dentin that creates a durable micromechanical lock between the hydrophilic tooth structure and the hydrophobic composite resin.[21][25][26][28] This resin-dentin interdiffusion zone, typically a few microns thick, seals the dentinal tubules, prevents microleakage, and provides high bond strengths.[3][28][30] The quality and longevity of the hybrid layer are paramount to the clinical success of adhesive restorations.[31]

4.3 Generalized Experimental Protocol: In-Vitro Shear Bond Strength Testing

The efficacy of early dentin bonding agents was primarily evaluated through in-vitro bond strength testing. The following is a generalized protocol for a typical shear bond strength test from that era.

Objective: To measure the adhesive strength of a dentin bonding agent between a dentin substrate and a resin composite.

Materials & Equipment:

-

Extracted, caries-free human or bovine teeth

-

Low-speed diamond saw and polishing machine with silicon carbide paper (e.g., 600-grit)

-

Dentin bonding agent system to be tested

-

Resin composite material

-

Curing light

-

Molds for creating composite cylinders (e.g., split Teflon or silicone molds, ~3mm diameter)

-

Universal testing machine (e.g., Instron) with a shear testing jig (e.g., knife-edge, wire loop)

-

Stereomicroscope for failure mode analysis

Methodology:

-

Specimen Preparation: a. Mount extracted teeth in acrylic resin blocks. b. Use a low-speed diamond saw under water cooling to remove the occlusal enamel and expose a flat, mid-coronal dentin surface. c. Polish the dentin surface with 600-grit silicon carbide paper for 60 seconds to create a standardized smear layer. d. Store the prepared specimens in water to prevent dehydration.

-

Bonding Procedure: a. Isolate the dentin surface and dry it gently with an air syringe. b. Apply the dentin bonding agent system strictly following the manufacturer's instructions for the specific generation being tested (e.g., for a 4th generation system: etch for 15s, rinse for 15s, gently air dry leaving a moist surface, apply primer, air thin, apply adhesive, light cure). c. Place the mold onto the bonded surface.

-

Composite Application: a. Incrementally pack resin composite into the mold, light-curing each increment according to the manufacturer's instructions. b. Remove the mold after the final cure to leave a bonded composite cylinder.

-

Specimen Storage: a. Store the bonded specimens in distilled water at 37°C for 24 hours to allow for bond maturation. (Note: For longevity studies, specimens may be stored for longer periods or subjected to thermocycling).

-

Shear Bond Strength Testing: a. Mount the specimen in the universal testing machine. b. Apply a shear force to the base of the composite cylinder at a constant crosshead speed (e.g., 0.5 mm/min) until failure occurs. c. Record the maximum load at failure (in Newtons).

-

Data Calculation and Analysis: a. Calculate the shear bond strength (SBS) in Megapascals (MPa) using the formula: SBS (MPa) = Force (N) / Area (mm²). b. Examine the debonded surface under a stereomicroscope to classify the failure mode (e.g., adhesive, cohesive in dentin, cohesive in composite, or mixed). c. Perform statistical analysis on the collected bond strength data.

Visualizations of Core Concepts

The following diagrams illustrate the key logical and experimental workflows in early dentin bonding research.

Caption: Logical evolution of dentin bonding strategies from the 1st to 4th generation.

Caption: Experimental workflow for a typical in-vitro shear bond strength test.

Caption: The mechanism of hybrid layer formation in 4th generation bonding systems.

References

- 1. Classification review of dental adhesive systems: from the IV generation to the universal type - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijmra.in [ijmra.in]

- 3. dentalsky.com [dentalsky.com]

- 4. karolbabinski.wordpress.com [karolbabinski.wordpress.com]

- 5. actascientific.com [actascientific.com]

- 6. Principles of enamel etching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. digitalcollections.lrc.usuhs.edu [digitalcollections.lrc.usuhs.edu]

- 8. en.ultradent.blog [en.ultradent.blog]

- 9. cda-adc.ca [cda-adc.ca]

- 10. youtube.com [youtube.com]

- 11. Bonding to Dentin: Smear Layer and the Process of Hybridization | Pocket Dentistry [pocketdentistry.com]

- 12. Role of the smear layer in adhesive dentistry and the clinical applications to improve bonding performance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DENTIN BONDING AGENTS -8 GENERATIONS STORY FOR YOU [stencildent.com]

- 14. Dentin bonding agents | Pocket Dentistry [pocketdentistry.com]

- 15. “Dentine Bonding Agent” Past and Present. [livedental.in]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. scribd.com [scribd.com]

- 19. newdl.azadmed.com [newdl.azadmed.com]

- 20. dentalproductsreport.com [dentalproductsreport.com]

- 21. thefuturedentistry.com [thefuturedentistry.com]

- 22. Third generation dentin bonding agents: a microleakage study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. dentaltix.com [dentaltix.com]

- 24. digitalcollections.lrc.usuhs.edu [digitalcollections.lrc.usuhs.edu]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. The Hybrid Layer (HL) - The Essential Bond in Restorative Dentistry — Alleman Center of Biomimetic Dentistry [allemancenter.com]

- 27. Hybrid layer [medigraphic.com]

- 28. scispace.com [scispace.com]

- 29. Effect of smear layer deproteinization on bonding of self-etch adhesives to dentin: a systematic review and meta-analysis [rde.ac]

- 30. Dentin bonding: effect of tubule orientation on hybrid-layer formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. The pursuit of resin-dentin bond durability: Simultaneous enhancement of collagen structure and polymer network formation in hybrid layers | Pocket Dentistry [pocketdentistry.com]

The Evolution of Dentin Adhesion: From Early Chemical Concepts with Cervident to Modern Bio-Interactions

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The pursuit of a durable and reliable bond to dentin has been a central challenge in restorative dentistry. This technical guide explores the concept of chemical adhesion to dentin, beginning with an examination of early materials such as Cervident, a first-generation dentin bonding system. We will delve into its proposed mechanism of action, composition, and the limitations that spurred further innovation. The guide then transitions to a modern perspective on bio-adhesion, focusing on the potential of natural extracts, specifically Galla chinensis, to interact with and modify the dentin substrate. This document provides a comprehensive overview of the underlying chemical principles, experimental methodologies for evaluation, and a look toward future advancements in the field of dental adhesion.

Fundamentals of Chemical Adhesion to Dentin

Adhesion to dentin is a complex phenomenon involving both micromechanical interlocking and chemical bonding to the tooth substrate. Dentin is a composite tissue, comprised of an inorganic hydroxyapatite phase, an organic collagen matrix, and water-filled dentinal tubules. Effective adhesion requires a material that can interact intimately with this multifaceted surface.

Chemical adhesion, in this context, refers to the formation of primary chemical bonds (e.g., ionic, covalent) between the adhesive material and the components of dentin. This is in contrast to micromechanical adhesion, which relies on the infiltration of a resin into the demineralized collagen network to form a hybrid layer. While micromechanical bonding has been the cornerstone of modern adhesive dentistry, the adjunctive role of chemical interaction is crucial for enhancing bond durability and sealing the tooth-restoration interface.

This compound: A First-Generation Approach to Chemical Adhesion

This compound, introduced as a first-generation dentin bonding system, represented an early attempt to achieve chemical adhesion to dentin.[1] Its formulation was designed to address the clinical need for a material that could bond directly to the tooth structure without the need for extensive mechanical preparation.

Composition and Proposed Mechanism of Action

The key to this compound's intended chemical adhesion was the inclusion of a surface-active co-monomer, N-phenylglycine-glycidyl methacrylate (NPG-GMA).[1] Theoretically, the carboxyl group of the N-phenylglycine component was capable of chelating with the calcium ions present in the hydroxyapatite of the dentin surface.[1] This ionic interaction was hypothesized to create a water-resistant chemical bond between the resin and the inorganic component of the dentin.

Performance and Limitations

Despite the innovative concept for its time, the clinical performance of this compound was limited. In vitro studies reported low dentin bond strengths, typically in the range of 2 to 3 megapascals (MPa).[1] This level of adhesion was insufficient to withstand the stresses of polymerization shrinkage and occlusal loading, leading to a high incidence of marginal leakage and restoration failure. The relatively weak ionic bond and the technique sensitivity of the material contributed to its limited clinical success.

| Material | Adhesive Mechanism | Reported In Vitro Bond Strength (MPa) |

| This compound | Chemical (Chelation) | 2 - 3[1] |

Table 1: Performance of this compound as a First-Generation Dentin Adhesive.

A Modern Perspective: Bio-active Adhesion with Galla chinensis Extract

In contrast to the synthetic chelating agents of early adhesives, modern research is exploring the use of natural extracts to promote a more bio-active form of adhesion and tooth structure preservation. Galla chinensis extract (GCE), a traditional Chinese medicine, has garnered attention for its potential applications in dentistry.[2][3]

Chemical Composition of Galla chinensis Extract

Galla chinensis is rich in polyphenolic compounds, primarily hydrolysable tannins such as gallotannins and gallic acid.[4][5] These molecules possess multiple hydroxyl groups that can interact with both the organic and inorganic components of dentin.

| Component | Chemical Class | Potential Role in Dentin Interaction |

| Gallotannins | Polyphenol (Tannin) | Interaction with collagen, chelation with calcium |

| Gallic Acid | Polyphenol | Chelation with calcium, antioxidant properties |

Table 2: Key Bio-active Components of Galla chinensis Extract.

Mechanism of Interaction with Dentin

The interaction of GCE with dentin is multifaceted, involving both the mineral and organic phases of the tissue.

-

Interaction with the Organic Matrix: The polyphenols in GCE can form hydrogen bonds and other non-covalent interactions with the collagen fibers of the dentin matrix.[3] This interaction can stabilize the collagen network, potentially making it more resistant to enzymatic degradation and improving the durability of the adhesive interface.

-

Remineralization of Dentin: Studies have shown that GCE can promote the remineralization of early dentin lesions.[2] This effect is attributed to the ability of the polyphenols to attract calcium and phosphate ions to the demineralized tooth surface, facilitating the formation of new mineral crystals.

Experimental Protocols for Evaluating Dentin Adhesion

The evaluation of dentin bonding agents relies on standardized in vitro testing methodologies to quantify the strength and durability of the adhesive interface.

Bond Strength Testing

The most common methods for assessing the efficacy of dentin adhesives are shear bond strength and microtensile bond strength tests.[6][7]

-

Specimen Preparation: Human or bovine teeth are sectioned to expose a flat dentin surface. The surface is then treated with the adhesive system according to the manufacturer's instructions. A composite resin is subsequently bonded to the treated dentin surface.

-

Microtensile Bond Strength (µTBS) Test:

-

The bonded tooth is sectioned into beams with a cross-sectional area of approximately 1 mm².[8]

-

These beams are attached to a testing jig in a universal testing machine.

-

A tensile load is applied at a constant crosshead speed (e.g., 0.5 mm/min) until fracture occurs.[8]

-

The force at fracture is recorded and divided by the cross-sectional area to calculate the bond strength in MPa.

-

-

Shear Bond Strength (SBS) Test:

-

A cylindrical composite resin is bonded to the flat dentin surface.

-

A shearing force is applied to the base of the composite cylinder, parallel to the bonded interface, until failure.

-

The load at failure is divided by the bonded area to determine the shear bond strength.

-

| Test | Description | Advantages | Disadvantages |

| Microtensile Bond Strength (µTBS) | Tensile force applied to small cross-sectional area beams. | More uniform stress distribution, allows for testing of specific regions of the interface. | Technically demanding, sensitive to specimen preparation. |

| Shear Bond Strength (SBS) | Shearing force applied to a larger bonded area. | Simpler to perform, less technique sensitive. | Non-uniform stress distribution, may overestimate bond strength. |

Table 3: Comparison of Common Dentin Bond Strength Testing Methods.

Conclusion and Future Directions

The journey from this compound to the investigation of bio-active extracts like Galla chinensis highlights the significant evolution in the understanding of dentin adhesion. While early attempts at purely chemical adhesion with materials like this compound had limited success, they paved the way for the development of more sophisticated adhesive systems. The current focus on bio-active materials that can interact with and modify the dentin substrate represents a paradigm shift towards a more biomimetic approach to restorative dentistry. Future research should focus on isolating and characterizing the active components of natural extracts, optimizing their delivery systems, and conducting long-term clinical trials to validate their efficacy. The integration of such bio-active components into dental adhesives holds the promise of creating more durable, long-lasting, and therapeutic restorations.

References

- 1. 4: Fundamental Concepts of Enamel and Dentin Adhesion | Pocket Dentistry [pocketdentistry.com]

- 2. Effect of Galla Chinensis on Remineralization of Early Dentin Lesion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of Composition and Anticaries Effect of Galla Chinensis Extracts with Different Isolation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical composition of Galla chinensis extract and the effect of its main component(s) on the prevention of enamel demineralization in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Methods used in dentin bonding tests: an analysis of 50 investigations on bond strength. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Bond strength of self-adhesive resin cement to dentin using different adhesion protocols - PMC [pmc.ncbi.nlm.nih.gov]

Scarcity of "Cervident" Data Necessitates Broader Cervical Restoration Analysis

Initial investigations into the clinical performance of "Cervident" restorations have revealed a significant lack of contemporary, in-depth technical data. The available literature suggests that "this compound" may be an older or less commonly referenced dental restorative material. A 1979 publication briefly mentions a clinical evaluation of this compound in restoring teeth with cervical abrasions[1]. Furthermore, "The CONTRIAL Project," a database of clinical trials, identifies this compound as a macrofilled composite and notes two prospective, controlled clinical trials conducted between 1990 and 2015, which were assessed as having a low quality score due to methodological limitations[2].

Given the sparse and dated information specific to "this compound," this technical guide will broaden its scope to address the initial clinical performance of materials commonly used for cervical restorations, a topic for which more robust data is available. This approach will provide a comprehensive overview of the clinical challenges and outcomes associated with restoring cervical lesions, which is the likely intent of the original query.

The primary materials used for these restorations are resin composites and glass ionomer cements. Their clinical success is typically evaluated based on criteria such as retention, marginal discoloration, marginal adaptation, and the incidence of secondary caries.

Quantitative Clinical Performance of Cervical Restorative Materials

The clinical performance of cervical restorations is influenced by a variety of factors, including the type of restorative material, the adhesive system used, and whether the tooth surface is prepared prior to restoration. The following tables summarize key quantitative data from clinical studies on the performance of different materials used in cervical restorations.

| Performance Metric | Resin Composite (RC) | Glass Ionomer (GI) | Source |

| Median Survival Time | 10.4 ± 0.7 years | 11.5 ± 1.1 years | [3] |

| Primary Reason for Failure | Loss of Retention (82.2%) | Loss of Retention (82.2%) | [3] |

| Secondary Reason for Failure | Secondary Caries (17.8%) | Secondary Caries (17.8%) | [3] |

A meta-analysis of 50 clinical studies on cervical restorations with at least an 18-month observation period provided the following average failure rates after three years:

| Failure Type | Average Rate after 3 Years | Range of Variability | Source |

| Retention Loss | 10% | 0% to 50% | [4][5][6] |

| Marginal Discoloration | 24% | 0% to 74% | [4][5][6] |

Experimental Protocols for Clinical Evaluation

The clinical performance of cervical restorations is most commonly evaluated using the modified United States Public Health Service (USPHS) criteria. These criteria provide a standardized method for assessing various aspects of a restoration's success over time.

Typical Inclusion Criteria for Clinical Studies:

-

Patients with good general health.

-

Presence of at least 20 teeth in occlusion.

-

Existence of three or more non-carious cervical lesions deeper than 1 mm, involving both enamel and dentin of vital, non-mobile teeth[7].

Evaluation Criteria (Modified USPHS): Two trained and calibrated examiners, blinded to the treatment allocation, typically evaluate the restorations at baseline and subsequent follow-up appointments. The key parameters assessed include:

-

Retention: Whether the restoration is completely or partially lost.

-

Marginal Discoloration: The extent of staining at the restoration margin.

-

Marginal Adaptation: The presence of a gap or crevice at the restoration margin.

-

Secondary Caries: The development of new caries adjacent to the restoration.

-

Wear: The degree of material loss from the restoration surface.

-

Postoperative Sensitivity: The patient's report of sensitivity following the procedure.

Statistical analysis often involves methods like the Kaplan-Meier survival analysis and multivariate Cox proportional hazard models to determine the longevity and predictive variables for failure[3].

Visualizing the Clinical Trial Workflow

The following diagram illustrates a typical workflow for a clinical trial evaluating the performance of cervical restorations.

Caption: Workflow of a clinical trial for cervical restorations.

Signaling Pathways

The request for diagrams of signaling pathways is not applicable to the clinical evaluation of dental restorative materials. This type of visualization is typically used in molecular and cellular biology to illustrate biochemical processes, which are not the focus of clinical performance studies of dental restorations.

Conclusion

While specific data on the initial clinical performance of "this compound" restorations is limited, a broader examination of the literature on cervical restorations provides valuable insights for researchers and dental professionals. The clinical success of these restorations is multifactorial, with material choice and application technique playing significant roles. Resin composites and glass ionomers show comparable longevity, with loss of retention being the primary mode of failure for both[3]. Future research should continue to focus on long-term clinical trials to better understand the factors that contribute to the success and failure of cervical restorations.

References

- 1. Clinical evaluation of this compound and Aspa in restoring teeth with cervical abrasions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.co.za [journals.co.za]

- 3. A retrospective clinical study of cervical restorations: longevity and failure-prognostic variables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Clinical performance of cervical restorations--a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical performance of cervical restorations—A meta-analysis | Pocket Dentistry [pocketdentistry.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

N-Phenylglycine-Glycidyl Methacrylate (NPG-GMA): A Technical Guide to its Discovery and Development in Dental Adhesion

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylglycine-glycidyl methacrylate (NPG-GMA) is a significant molecule in the history of dental materials, particularly in the development of adhesive dentistry. As a key component in early-generation dentin bonding agents, its discovery marked a pivotal step towards achieving chemical adhesion between restorative materials and tooth structure. This technical guide provides an in-depth exploration of the synthesis, mechanism of action, and evaluation of NPG-GMA, offering valuable insights for researchers and professionals in materials science and dental drug development.

Core Concepts: Synthesis and Mechanism of Adhesion

The development of NPG-GMA was driven by the need to create a bifunctional molecule capable of interfacing with both the mineralized tooth surface and the polymer-based restorative material. This was achieved by combining the properties of N-phenylglycine (NPG) and glycidyl methacrylate (GMA).

Synthesis of N-Phenylglycine-Glycidyl Methacrylate

The synthesis of NPG-GMA involves a ring-opening reaction of the epoxide group of glycidyl methacrylate by the secondary amine of N-phenylglycine. This reaction results in the formation of an adduct that possesses a methacrylate group for polymerization and a carboxyl group from the N-phenylglycine moiety, which is crucial for adhesion.

Experimental Protocol: Synthesis of N-Phenylglycine-Glycidyl Methacrylate

While a detailed, publicly available, step-by-step industrial synthesis protocol is proprietary, the following outlines the general laboratory-scale procedure based on established chemical principles:

Materials:

-

N-Phenylglycine (NPG)

-

Glycidyl methacrylate (GMA)

-

An appropriate solvent (e.g., ethanol, acetone)

-

A catalyst (optional, e.g., a tertiary amine)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolution: Dissolve N-phenylglycine in the chosen solvent in a reaction vessel equipped with a stirrer and a reflux condenser. The vessel should be under an inert atmosphere to prevent unwanted side reactions.

-

Addition of GMA: Slowly add glycidyl methacrylate to the N-phenylglycine solution while stirring continuously. An equimolar ratio is typically used, although optimization may be required.

-

Reaction Conditions: The reaction mixture is typically heated to a moderate temperature (e.g., 50-80 °C) and stirred for several hours to facilitate the nucleophilic addition of the amine to the epoxide ring. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy by observing the disappearance of the epoxide peak.

-

Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting product, NPG-GMA, is then purified, for example, by recrystallization or column chromatography to remove any unreacted starting materials or byproducts.

-

Characterization: The final product should be characterized to confirm its structure and purity using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry.

Mechanism of Adhesion to Tooth Structure

The primary application of NPG-GMA is in promoting adhesion to dentin, the calcified tissue underlying enamel. The adhesion mechanism is based on the chemical interaction between the NPG-GMA molecule and the components of dentin, primarily hydroxyapatite (the mineral phase) and collagen (the organic phase).

The key functional group for adhesion is the carboxylic acid moiety of the N-phenylglycine portion of the molecule. This group can chelate with calcium ions present in the hydroxyapatite of the tooth structure, forming a chemical bond.[1][2] This ionic interaction is a cornerstone of the chemical adhesion provided by first-generation dental adhesives.[1]

Furthermore, the methacrylate group of NPG-GMA is available to copolymerize with the other monomers in the dental adhesive and composite resin, thus forming a continuous polymer network that bridges the tooth surface and the restorative material.

Quantitative Data and Performance Evaluation

NPG-GMA was a foundational component of first-generation dentin bonding agents.[1] While these early systems represented a significant advancement, their performance was limited compared to modern adhesive systems.

| Property | Value | Reference |

| Adhesion to Dentin (Shear Bond Strength) | 2 - 3 MPa | [3] |

| Adhesion Mechanism | Chelation with Calcium | [1] |

| Primary Application | First-Generation Dentin Bonding Agents | [1][2] |

| Notable Commercial Product | Cervident (SS White) | [1] |

Note: The bond strengths of early adhesive systems containing NPG-GMA were relatively low and prone to degradation over time. Factors contributing to this included the instability of NPG-GMA in solution and the challenges of achieving effective polymerization in the oral environment.[2]

Experimental Protocols for Performance Evaluation

The evaluation of dental adhesives is critical to understanding their clinical potential. Bond strength testing is a fundamental method used to quantify the adhesive performance.

Experimental Workflow: Micro-Tensile Bond Strength (µTBS) Test

The micro-tensile bond strength test is a widely accepted method for evaluating the adhesion of dental materials to tooth structure. It offers the advantage of testing small, well-defined bond areas, which can provide more consistent and reliable data compared to traditional shear bond strength tests.[4]

Materials and Equipment:

-

Extracted human or bovine teeth (sound, caries-free)

-

Low-speed diamond saw

-

Polishing machine with silicon carbide papers

-

Dental adhesive system containing NPG-GMA

-

Restorative composite resin

-

Light-curing unit

-

Universal testing machine with a micro-tensile testing jig

-

Scanning electron microscope (SEM) for failure mode analysis

Procedure:

-

Tooth Preparation: Embed the teeth in acrylic resin and section them to expose a flat dentin surface. Polish the dentin surface with silicon carbide paper to create a standardized smear layer.

-

Adhesive Application: Apply the NPG-GMA-containing dental adhesive to the prepared dentin surface according to the manufacturer's instructions. This may involve etching, priming, and application of the adhesive, followed by light-curing.

-

Composite Buildup: Build up a block of restorative composite resin on the bonded dentin surface in increments, light-curing each increment.

-

Specimen Sectioning: After storing the bonded teeth in water for 24 hours, section the tooth-composite block into beams with a cross-sectional area of approximately 1 mm². This is done using a low-speed diamond saw under water cooling.

-

Micro-Tensile Bond Strength Testing: Attach each beam to a micro-tensile testing jig and subject it to a tensile load in a universal testing machine at a constant cross-head speed (e.g., 1 mm/min) until fracture occurs. Record the load at failure.

-

Data Calculation: Calculate the micro-tensile bond strength (in MPa) by dividing the failure load (in Newtons) by the bonded cross-sectional area (in mm²).

-

Failure Mode Analysis: Examine the fractured surfaces of the debonded beams under a scanning electron microscope to determine the mode of failure (e.g., adhesive, cohesive in dentin, cohesive in composite, or mixed).

Conclusion and Future Perspectives

N-phenylglycine-glycidyl methacrylate holds a significant place in the evolution of dental adhesives. Its development demonstrated the feasibility of chemical bonding to tooth structure, paving the way for subsequent generations of more effective and durable adhesive systems. While NPG-GMA itself has been largely superseded by more advanced monomers, the principles of its design and function continue to inform the development of new dental materials. Understanding the synthesis, adhesion mechanism, and performance limitations of NPG-GMA provides a valuable historical and scientific context for researchers and professionals dedicated to advancing the field of restorative dentistry and biomaterials. Future research in dental adhesives will likely focus on developing materials with enhanced biocompatibility, long-term stability, and bioactive properties that can promote tooth remineralization and tissue regeneration.

References

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. oraljournal.com [oraljournal.com]

- 3. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]

- 4. Assessment of Bonding Effectiveness of Adhesive Materials to Tooth Structure using Bond Strength Test Methods: A Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Core Limitations of First-Generation Dental Adhesives

For Researchers, Scientists, and Drug Development Professionals

The advent of adhesive dentistry marked a paradigm shift from mechanical retention to conservative, bonded restorations. However, the initial foray into this technology, the first generation of dental adhesives introduced in the 1960s and 70s, was fraught with significant limitations that led to poor clinical outcomes.[1][2] This technical guide provides an in-depth analysis of the fundamental flaws inherent in these early systems, focusing on their chemical composition, bonding mechanisms, and performance metrics.

Chemical Composition and Bonding Mechanism

First-generation adhesives were primarily based on a surface-active comonomer, N-phenylglycine-glycidyl methacrylate (NPG-GMA).[3][4][5] The theoretical principle behind this chemistry was that the bifunctional NPG-GMA molecule would facilitate a chemical bond to the tooth structure.[1][4] One end of the molecule, the N-phenylglycine group, was intended to chelate with calcium ions present in the hydroxyapatite of enamel and dentin, forming a water-resistant ionic bond.[3][6][7] The other end, the methacrylate group, would then copolymerize with the restorative composite resin, thus coupling the restoration to the tooth.[1][7]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1, size="7.6,3"]; node [shape=rectangle, style="filled", margin="0.2,0.1"]; edge [arrowhead=vee];

} caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 5px; }

Core Limitations

The theoretical promise of first-generation adhesives was quickly undermined by a series of fundamental flaws that resulted in weak, unreliable bonds and poor clinical longevity.

The most significant failure of first-generation systems was their profound susceptibility to hydrolysis. The ionic bond formed between the NPG-GMA and dentinal calcium was not stable in the aqueous oral environment.[2][7][8] Water, both from saliva and the inherent moisture within the dentinal tubules, rapidly degraded this ionic linkage, leading to bond failure.[2][7] This hydrolytic degradation is a primary reason for the short lifespan of restorations bonded with these early adhesives.[9] The methacrylate-based monomers themselves contain ester bonds that are highly prone to hydrolysis, further contributing to the material's breakdown over time.[10]

When a tooth surface is prepared with rotary instruments, a "smear layer" is created. This layer consists of cutting debris, denatured collagen, bacteria, and hydroxyapatite, and it occludes the dentinal tubules.[6][11] First-generation adhesives were applied directly to this smear layer without any prior etching or conditioning step.[6][12] Since the smear layer itself is only weakly and loosely attached to the underlying dentin, bonding to it resulted in an inherently weak foundation for the restoration.[3][6] These early adhesives were incapable of removing or penetrating the smear layer to reach the more stable, underlying intact dentin, which severely limited their potential bond strength.[6][7]

The combination of hydrolytic instability and poor smear layer interaction resulted in exceptionally low bond strengths.[2] Numerous sources report the shear bond strength of first-generation adhesives to be in the range of only 1 to 3 Megapascals (MPa).[1][2][3][7][13] This is orders of magnitude lower than the bond strengths achieved by modern adhesives (often exceeding 20-30 MPa) and is insufficient to withstand the forces of polymerization shrinkage and mastication, leading to rapid debonding and marginal failure.[6][7][14]

Quantitative Performance Data

The performance of first-generation adhesives was starkly inferior to subsequent generations. The table below summarizes the key quantitative data.

| Parameter | First-Generation Adhesives | Fourth-Generation (Reference) |

| Primary Monomer | N-phenylglycine-glycidyl methacrylate (NPG-GMA) | Various (e.g., Bis-GMA, HEMA) |

| Bonding Mechanism | Ionic chelation to Calcium (Ca²⁺) | Micromechanical (Hybrid Layer) |

| Smear Layer Treatment | None (Bonds to smear layer) | Complete removal (Total-Etch) |

| Shear Bond Strength | 1 - 3 MPa[1][2][3][7] | 17 - 25 MPa[6][7] |

| Clinical Outcome | Poor, high failure rates[3][7] | Good, considered a gold standard[13] |

Experimental Protocol: Shear Bond Strength Testing (Illustrative)

The bond strength of dental adhesives is commonly evaluated in vitro using a shear bond strength test. While protocols have been refined over time, a typical methodology for testing these early adhesives would have involved the following steps.

-

Specimen Preparation:

-

Extracted human or bovine teeth are sectioned to expose a flat enamel or dentin surface.

-

The surface is ground with silicon carbide paper (e.g., 600-grit) under water cooling to create a standardized smear layer.[15]

-

The prepared tooth sections are embedded in acrylic resin blocks for mounting in the testing machine.[15]

-

-

Bonding Procedure:

-

A standardized area on the tooth surface is demarcated for bonding.[15]

-

The first-generation adhesive (e.g., a solution of NPG-GMA) is applied to the prepared dentin surface according to the manufacturer's instructions.

-

A composite resin cylinder is built up over the adhesive-treated area, often using a mold or jig, and is light-cured.

-

-

Storage and Thermocycling:

-

Specimens are typically stored in water at 37°C for 24 hours to allow the bond to mature.

-

To simulate aging in the oral environment, specimens may be subjected to thermocycling, alternating between cold (e.g., 5°C) and hot (e.g., 55°C) water baths for a set number of cycles.[15]

-

-

Mechanical Testing:

-

The specimen block is secured in a universal testing machine (e.g., an Instron machine).[15]

-

A shearing load is applied to the base of the composite cylinder at a constant crosshead speed (e.g., 0.5 mm/min) until fracture occurs.[15][16]

-

The force required to cause failure (in Newtons) is recorded and divided by the bonded surface area (in mm²) to calculate the shear bond strength in Megapascals (MPa).

-

Conclusion

The first generation of dental adhesives represented a pioneering but ultimately flawed attempt at bonding to tooth structure. Their reliance on a hydrolytically unstable ionic bond to a weakly attached smear layer resulted in clinically unacceptable performance, characterized by extremely low bond strengths and rapid failure. These profound limitations drove the research and development that led to subsequent generations of adhesives, which systematically addressed these failures through mechanisms like acid-etching, smear layer removal, and the formation of a durable, micromechanical hybrid layer. Understanding the shortcomings of these initial systems provides crucial context for appreciating the sophisticated chemistry and clinical success of modern dental adhesives.

References

- 1. dentalsky.com [dentalsky.com]

- 2. dentalproductsreport.com [dentalproductsreport.com]

- 3. wjoud.com [wjoud.com]

- 4. youtube.com [youtube.com]

- 5. ijmra.in [ijmra.in]

- 6. 8: Adhesion | Pocket Dentistry [pocketdentistry.com]

- 7. Classification review of dental adhesive systems: from the IV generation to the universal type - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dentaltix.com [dentaltix.com]

- 9. Mechanisms of degradation of the hybrid layer in adhesive dentistry and therapeutic agents to improve bond durability—A literature review | Pocket Dentistry [pocketdentistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Role of the smear layer in adhesive dentistry and the clinical applications to improve bonding performance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modifications of Dental Adhesive Systems - MedCrave online [medcraveonline.com]

- 13. Evolution of Dental Resin Adhesives—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 16. Shear bond strength of "one bottle" dentin adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Testing Early Dental Adhesives

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the laboratory evaluation of early-generation dental adhesives. The methodologies outlined below are foundational for assessing the bonding efficacy and durability of adhesive systems, offering a basis for the development and comparison of new materials.

Data Presentation: Bond Strength of Dental Adhesives

The following tables summarize bond strength data for various generations of dental adhesives. It is important to note that direct comparisons between studies can be challenging due to variations in testing methodologies.[1]

Table 1: Shear Bond Strength (SBS) of Different Adhesive Generations to Enamel and Dentin

| Adhesive Generation | Adhesive System Example | Substrate | Mean Shear Bond Strength (MPa) | Standard Deviation (MPa) | Reference |

| 1st Generation | Cervident | Dentin | 1-3 | - | [2] |

| 2nd Generation | Scotchbond | Dentin | 2-8 | - | [2] |

| 3rd Generation | Scotchbond 2 | Dentin | 8-15 | - | [2] |

| 4th Generation | All-Bond 2 | Dentin | 17-25 | - | [2] |

| 5th Generation | Single Bond | Enamel | 27.8 | - | [3] |

| 5th Generation | Prime & Bond 2.1 | Enamel | 18.13 | 6.49 | [4] |

| 6th Generation | Clearfil SE Bond | Enamel | 17.12 | 5.80 | [4] |

| 7th Generation | One Up Bond F | Enamel | 10.47 | 3.14 | [4] |

| 8th Generation (Universal) | Tetric-N-Bond Universal | Enamel | 5.2 | 2.6 | [5] |

| 8th Generation (Universal) | G-Premio Bond | Enamel | 5.06 | 1.7 | [5] |

Table 2: Microtensile Bond Strength (µTBS) of a Universal Adhesive

| Adhesive System | Application Mode | Mean µTBS (MPa) | Standard Deviation (MPa) |

| G2-Bond Universal | Self-Etch | 35.15 | - |

| Scotchbond Universal Plus | Self-Etch | 24.78 | - |

Note: Data for early generation adhesives using the µTBS test is scarce in the reviewed literature.

Experimental Protocols

Shear Bond Strength (SBS) Testing Protocol

This protocol is adapted from methodologies described in the literature for evaluating the bond strength of dental adhesives.[4][5][6]

Objective: To determine the adhesive strength of a dental bonding agent to a flat tooth substrate (enamel or dentin).

Materials and Equipment:

-

Extracted human or bovine teeth

-

Low-speed diamond saw

-

600-grit silicon carbide paper

-

Dental adhesive system to be tested

-

Composite resin

-

Teflon mold (3 mm diameter, 3 mm height)

-

LED light-curing unit

-

Universal testing machine with a shear loading jig

-

Stereomicroscope

Procedure:

-

Tooth Preparation:

-

Select sound, non-carious extracted teeth.

-

Embed the teeth in acrylic resin, exposing the buccal or lingual surface.

-